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Compound of Interest

Compound Name: 2-(Methylthio)pyrimidin-4-ol

Cat. No.: B120619 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Methylthio)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core

functionalized with a methylthio group at the 2-position and a hydroxyl group at the 4-position.

This strategic arrangement of functional groups makes it a highly versatile and valuable

building block in organic synthesis, particularly within the realm of medicinal chemistry. The

pyrimidine scaffold is a common motif in a vast array of biologically active molecules, including

kinase inhibitors and other therapeutic agents. The presence of the methylthio and hydroxyl

groups provides two distinct reaction sites for further molecular elaboration, allowing for the

creation of diverse chemical libraries for drug discovery and development.[1][2] This guide

provides a comprehensive overview of the synthesis, chemical properties, reactivity, and

applications of 2-(Methylthio)pyrimidin-4-ol, complete with experimental protocols and data

presented for practical use by researchers.

Chemical and Physical Properties
2-(Methylthio)pyrimidin-4-ol is typically a solid at room temperature with limited solubility in

polar solvents like DMSO and methanol.[2][3] Its key physicochemical properties are

summarized in the table below, compiled from various suppliers and databases.
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Property Value Source

Molecular Formula C₅H₆N₂OS [2][3][4][5]

Molecular Weight 142.18 g/mol [1][2][4][5][6][7]

CAS Number
5751-20-2, 124700-70-5,

124700-69-2
[1][2][3][4][5]

Appearance Solid [2]

Melting Point 200.0 to 204.0 °C [3]

Boiling Point 301.2 °C at 760 mmHg [3]

Density 1.35 g/cm³ [3]

pKa 7.80 ± 0.40 (Predicted) [3]

LogP 0.49180 [3]

Storage
Sealed in dry, Room

Temperature or 2-8°C
[3][4][8]

Solubility
DMSO (Slightly), Methanol

(Slightly)
[3]

Synthesis of 2-(Methylthio)pyrimidin-4-ol
The most common and efficient method for the synthesis of 2-(Methylthio)pyrimidin-4-ol is
the S-methylation of 2-thiouracil. This reaction proceeds readily in the presence of a base and

a methylating agent, such as methyl iodide.
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Caption: General workflow for the synthesis of 2-(Methylthio)pyrimidin-4-ol.

Detailed Experimental Protocols
Two representative experimental protocols for the synthesis of 2-(Methylthio)pyrimidin-4-ol
are provided below.

Protocol 1:

Reactants: 2-Thiouracil (33.3 g, 0.26 mol), sodium hydroxide (20.8 g, 0.52 mol), and methyl

iodide (18.5 mL, 0.29 mol).[7]

Procedure:

Dissolve 2-thiouracil in an aqueous solution of sodium hydroxide (20.8 g in 183 mL of

water).[7]

Cool the mixture in an ice bath to an internal temperature of 0°C.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b120619?utm_src=pdf-body-img
https://www.benchchem.com/product/b120619?utm_src=pdf-body
https://www.benchchem.com/product/b120619?utm_src=pdf-body
https://www.benchchem.com/synthesis/pse-6d2e46g176g2432g83e640c6edg547e5
https://www.benchchem.com/synthesis/pse-6d2e46g176g2432g83e640c6edg547e5
https://www.benchchem.com/synthesis/pse-6d2e46g176g2432g83e640c6edg547e5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly add methyl iodide to the reaction mixture.[7]

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[7]

Cool the resulting pale yellow solution to 0°C and acidify with glacial acetic acid.[7]

Collect the white precipitate that forms by vacuum filtration.[7]

Wash the precipitate with cold water (3 x 150 mL) and dry to afford 2-
(methylthio)pyrimidin-4-ol as a white powder.[7]

Yield: 37.4 g (98%).[7]

Protocol 2:

Reactants: 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one (37 g), sodium hydroxide (23 g), and

iodomethane (20 mL).[6]

Procedure:

To an aqueous solution of sodium hydroxide (23 g in 200 mL of water), add 2-thioxo-2,3-

dihydropyrimidin-4(1H)-one and iodomethane.[6]

Stir the mixture overnight at room temperature.[6]

Add acetic acid (17 mL) to the reaction mixture.[6]

Collect the precipitate by filtration and wash with ice water.[6]

Dry the residue to yield the final product.[6]

Yield: 28 g.[6]

Reactivity and Key Transformations
The synthetic utility of 2-(Methylthio)pyrimidin-4-ol stems from the reactivity of its two

functional groups. The methylthio group can be oxidized to the more reactive methylsulfonyl

group, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr). The
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hydroxyl group can also be modified, for example, by conversion to a halide, enabling cross-

coupling reactions.[1]
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Caption: Key reaction pathways for the functionalization of 2-(Methylthio)pyrimidin-4-ol.

Oxidation of the Methylthio Group
Oxidation of the methylthio group to a methylsulfonyl group significantly enhances the

electrophilicity of the C2 position of the pyrimidine ring. This transformation is typically achieved

using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). The resulting 2-

(methylsulfonyl)pyrimidine is a highly reactive intermediate for SNAr reactions.

Experimental Example: Synthesis of 2-(Methylsulfonyl)pyrimidin-4-one

While a specific protocol for the oxidation of 2-(methylthio)pyrimidin-4-ol was not found in the

initial search, a general procedure for a similar substrate is referenced in the synthesis of

antitubercular compounds. The oxidation of a thiomethyl-pyrimidin-4-one derivative (55d) with
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mCPBA was used to create the corresponding sulfone (intermediate for compound 35).[9] This

suggests that standard oxidation conditions would be applicable.

Nucleophilic Aromatic Substitution (SNAr)
The methylthio group itself can be displaced by strong nucleophiles, but the corresponding

methylsulfonyl group is far more labile.[10][11] This allows for the introduction of a wide variety

of substituents at the C2 position, including amines, thiols, and alkoxides. This reactivity is

central to its use in creating libraries of compounds for biological screening. For example, the

reaction of 6-substituted-2-(methylthio)pyrimidin-4-ones with hydrazine hydrate is a key step in

the synthesis of 2-hydrazinylpyrimidin-4(1H)-ones, which are versatile intermediates for

constructing pyrazole-containing molecules.[9]

Experimental Protocol: Synthesis of 2-Hydrazinyl-6-methylpyrimidin-4(1H)-one

Reactants: 6-Methyl-2-(methylthio)pyrimidin-4-one and hydrazine hydrate.

Procedure: Reflux the starting material with hydrazine hydrate in ethanol.[9] (Further details

on stoichiometry and reaction time would be found in the cited literature).

Reactions at the 4-Position
The hydroxyl group at the C4 position can be converted into a better leaving group, such as a

chloride, using reagents like phosphorus oxychloride (POCl₃). This transformation opens up the

C4 position to nucleophilic substitution or participation in cross-coupling reactions like the

Suzuki reaction to introduce aryl or other carbon-based substituents.[1]

Applications in Synthesis and Medicinal Chemistry
2-(Methylthio)pyrimidin-4-ol is a cornerstone building block for the synthesis of complex

heterocyclic systems with significant biological activity.
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Caption: Logical workflow from building block to therapeutic candidates.

Kinase Inhibitors
The pyrimidine scaffold is a well-established core structure for numerous kinase inhibitors. The

ability to functionalize both the C2 and C4 positions of 2-(methylthio)pyrimidin-4-ol allows for

the systematic exploration of the chemical space around the pyrimidine core, which is crucial

for optimizing binding affinity and selectivity for specific kinase targets.[1]

Antitubercular Agents
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A notable application is in the synthesis of 2-pyrazolylpyrimidinones, which have shown

promise as antitubercular agents.[9] In this synthesis, 2-(methylthio)pyrimidin-4-one derivatives

are converted to 2-hydrazinyl intermediates, which are then cyclized to form the pyrazole ring.

This highlights the role of the methylthio group as a masked reactive site that can be readily

converted to a hydrazinyl group for further heterocycle formation.[9]

Other Bioactive Molecules
The versatility of this building block extends to the synthesis of various other heterocyclic

systems. For instance, derivatives have been used to create 2-((6-methyl-2-

(methylthio)pyrimidin-4-yl)oxy)acetohydrazides, which have been investigated for their growth

stimulant properties.[12] It is also a known competitive inhibitor of Nitric Oxide Synthase (NOS).

[3]

Conclusion
2-(Methylthio)pyrimidin-4-ol is a powerful and versatile building block in organic synthesis. Its

straightforward preparation, coupled with the distinct and tunable reactivity of its methylthio and

hydroxyl functional groups, provides a robust platform for the synthesis of diverse and complex

molecules. Its demonstrated utility in the construction of kinase inhibitors, antitubercular agents,

and other bioactive compounds underscores its importance for researchers, particularly those

in the fields of medicinal chemistry and drug development. The synthetic pathways and

protocols outlined in this guide offer a practical framework for leveraging this valuable scaffold

in the pursuit of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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